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Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-

L1210 leukemia in vivo antitumor AMS A series

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- (CAS 53222-10-9) is a synthetic derivative within the 4'-(9-acridinylamino)methanesulfonanilide (AMSA) class of DNA-intercalating agents, characterized by a 2-methyl substitution on the acridine nucleus. This compound shares the core acridine-sulfonamide pharmacophore with the clinically used antileukemic drug amsacrine (m-AMSA) but is distinguished by its unique pharmacological profile: it retains the ability to intercalate into duplex DNA and unwind supercoils, yet is essentially devoid of in vivo antitumor activity against L1210 leukemia in mice, unlike the highly active parent AMSA and m-AMSA.

Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
CAS No. 53222-10-9
Cat. No. B15367309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-
CAS53222-10-9
Molecular FormulaC21H19N3O2S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C
InChIInChI=1S/C21H19N3O2S/c1-14-7-12-20-18(13-14)21(17-5-3-4-6-19(17)23-20)22-15-8-10-16(11-9-15)24-27(2,25)26/h3-13,24H,1-2H3,(H,22,23)
InChIKeyUKZQKUFRZJVOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- (CAS 53222-10-9): A Differentiated 2-Methyl-Acridine AMSA Analogue for DNA-Targeting Research


Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- (CAS 53222-10-9) is a synthetic derivative within the 4'-(9-acridinylamino)methanesulfonanilide (AMSA) class of DNA-intercalating agents, characterized by a 2-methyl substitution on the acridine nucleus [1]. This compound shares the core acridine-sulfonamide pharmacophore with the clinically used antileukemic drug amsacrine (m-AMSA) but is distinguished by its unique pharmacological profile: it retains the ability to intercalate into duplex DNA and unwind supercoils, yet is essentially devoid of in vivo antitumor activity against L1210 leukemia in mice, unlike the highly active parent AMSA and m-AMSA [1]. Its molecular formula is C21H19N3O2S with a molecular weight of 377.5 g/mol and a calculated XLogP3-AA of 4.4 [2].

Why Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- Cannot Be Substituted by Other AMSA-Class Compounds Without Experimental Validation


AMSA-class compounds display extreme sensitivity to substituent position and electronic character. The 2-methyl substitution on the acridine nucleus of CAS 53222-10-9 produces a pharmacological outcome completely opposite to that of close congeners: the parent AMSA and m-AMSA are highly active against L1210 leukemia in vivo, while this 2-methyl analogue is essentially inactive, despite all compounds retaining DNA intercalation capability [1]. Steric inhibition at the 2-position of the acridine ring specifically disrupts the geometry of DNA binding, resulting in a measurably smaller helix-unwinding angle compared to the 3- and 4-substituted analogues [1][2]. Generic substitution within this class without position-specific validation risks selecting a compound with diametrically opposed biological activity.

Quantitative Differentiation Evidence for Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- Against Closest AMSA Comparators


In Vivo Antitumor Activity (L1210 Leukemia): Complete Loss of Efficacy vs. Active Congeners

In the standard L1210 mouse leukemia model, the 2-methyl acridine analogue (CAS 53222-10-9) was classified as 'essentially inactive,' in direct contrast to the parent AMSA compound and the meta-methoxy derivative (m-AMSA/amsacrine), both of which are known to be highly active against L1210 leukemia in mice [1]. This binary activity difference (active vs. inactive) within the same core scaffold and assay system provides a definitive differentiation for researchers selecting between these analogues.

L1210 leukemia in vivo antitumor AMS A series structure-activity relationship

DNA Helix-Unwinding Angle: Reduced Unwinding Distinguishes 2-Methyl Analogue from All Other Tested AMSA Drugs

Using closed circular duplex PM2 DNA as a model system, the 2-methyl analogue was found to remove and reverse supercoiling consistent with intercalative binding, but its helix-unwinding angle was measured to be smaller than that of the parent AMSA, the meta-methoxy derivative, and the ortho-methoxy isomer [1]. This is the only compound among the four tested that showed a uniquely reduced unwinding angle, suggesting a distinct intercalation geometry induced by the 2-methyl steric constraint [2].

DNA intercalation helix-unwinding supercoiled DNA PM2 DNA

Position-Specific Steric Inhibition of DNA Binding: 2-Methyl Substitution Uniquely Disfavored vs. 3- and 4-Methyl

A systematic study of acridine ring methylation in the amsacrine series demonstrated that methyl substitution at the 2-position inhibits DNA binding, whereas identical substitution at the 3- and 4-positions does not impair intercalative binding [1]. Furthermore, larger alkyl substituents (ethyl, isopropyl) inhibit binding at all positions, and tert-butyl substitution abolishes intercalation entirely. This identifies the 2-position as a uniquely sensitive steric hotspot on the acridine chromophore.

steric constraints DNA intercalation acridine substitution binding affinity

Physicochemical Properties: XLogP3-AA and Molecular Descriptors Differentiate the 2-Methyl Analogue for Formulation and Distribution Studies

The 2-methyl substitution on the acridine nucleus increases the calculated lipophilicity of CAS 53222-10-9 (XLogP3-AA = 4.4) compared to the parent unsubstituted AMSA [1]. This difference in lipophilic-hydrophilic balance—a parameter shown to be critical in quantitative structure-activity relationship (QSAR) models for AMSA analogue dose potency (D40) in L1210 assays [2]—provides a measurable physicochemical basis for differential cellular uptake, tissue distribution, and formulation behavior among AMSA congeners.

lipophilicity physicochemical properties XLogP drug distribution

Discordance Between DNA Binding and Antitumor Activity: A Unique Mechanistic Probe

All four AMSA compounds tested by Waring (parent, m-AMSA, o-AMSA, and the 2-methyl analogue) were found to intercalate into DNA and unwind supercoils, yet only the parent and m-AMSA demonstrated antitumor activity in vivo [1]. The 2-methyl analogue thus represents a case in which DNA intercalation alone is insufficient to produce antitumor efficacy, directly implicating the geometric and/or electronic requirements for topoisomerase II poisoning beyond simple DNA binding.

mechanism of action topoisomerase II DNA damage pharmacophore mapping

Best Research and Industrial Application Scenarios for Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- (CAS 53222-10-9)


Negative Control for In Vivo L1210 Antitumor Screening of Novel AMSA Derivatives

When screening new 9-anilinoacridine derivatives in the L1210 mouse leukemia model, CAS 53222-10-9 serves as an essential negative control compound. Its documented complete lack of in vivo antitumor activity, despite robust DNA intercalation, provides a validated baseline for distinguishing true antitumor efficacy from non-specific DNA-binding effects [1]. This is particularly critical given that m-AMSA (amsacrine) and parent AMSA show high activity in the identical assay system, making the 2-methyl analogue uniquely suited to confirm assay specificity.

Structural Probe for Mapping Steric Constraints in the Acridine DNA Intercalation Pocket

The position-specific inhibitory effect of 2-methyl substitution on DNA intercalative binding, contrasted with the permissive 3- and 4-positions, makes CAS 53222-10-9 a precise molecular probe for steric mapping studies [2]. Computational chemists and structural biologists can use this compound, alongside the 3-methyl and 4-methyl congeners, to calibrate molecular docking models and molecular dynamics simulations of acridine-DNA intercalation geometries.

Reference Standard for Dissociating DNA Intercalation from Topoisomerase II Poisoning in Mechanistic Studies

In studies aiming to identify the molecular features required for topoisomerase II-mediated DNA damage, CAS 53222-10-9 provides a critical reference point. It intercalates DNA yet fails to produce antitumor effects, directly demonstrating that intercalation competence does not equate to topoisomerase II poisoning [1]. Researchers investigating the structural determinants of topoisomerase II–DNA–drug ternary complex formation can use this compound to experimentally separate intercalation-dependent from poisoning-dependent endpoints.

QSAR Model Training Compound for AMSA-Series Lipophilicity-Activity Correlations

The distinct lipophilicity of CAS 53222-10-9 (XLogP3-AA = 4.4) and its documented inactivity in L1210 models make it a valuable data point for training and validating QSAR models that relate lipophilic-hydrophilic balance (Rm), DNA binding affinity (log K), and in vivo dose potency (D40) in the AMSA series [3]. Its inclusion in regression analyses helps define the boundaries of the parabolic relationship between lipophilicity and antitumor selectivity, improving model predictive power for novel analogue design.

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